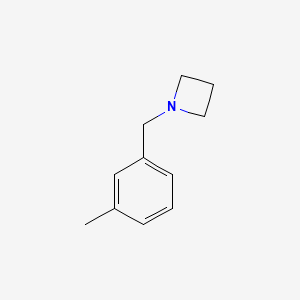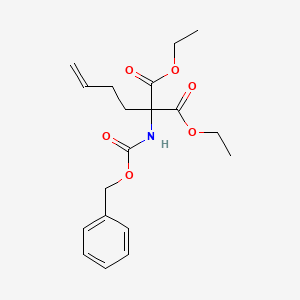![molecular formula C9H5BrClF3O2 B13686574 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 129604-29-1](/img/structure/B13686574.png)
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with significant interest in various scientific fields. It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
The synthesis of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone typically involves the selective bromination of 3-chloro-4-hydroxyacetophenone. This reaction is carried out using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with high efficiency . Industrial production methods may involve similar bromination techniques, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like chlorine and trifluoromethoxy enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone include:
2-Bromo-1-[3-chloro-2-fluoro-4-(trifluoromethoxy)phenyl]ethanone: Differing by the position of the fluorine atom, this compound exhibits similar reactivity but may have different biological activities.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Propiedades
Número CAS |
129604-29-1 |
|---|---|
Fórmula molecular |
C9H5BrClF3O2 |
Peso molecular |
317.48 g/mol |
Nombre IUPAC |
2-bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrClF3O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |
Clave InChI |
JHUKLBUFBVTSGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CBr)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


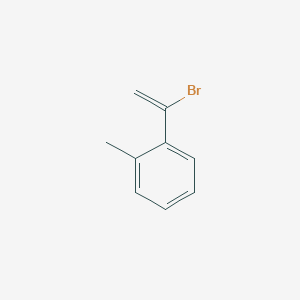
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)


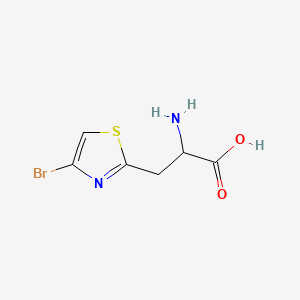
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
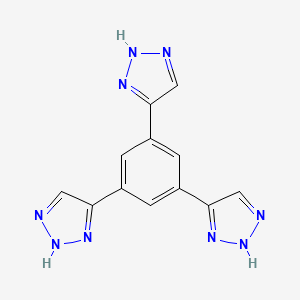
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
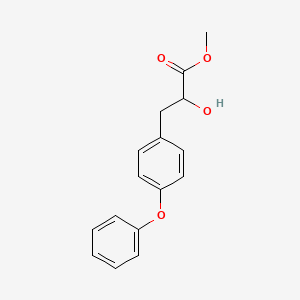
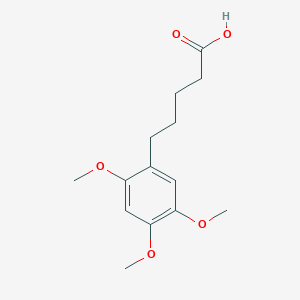
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)

